![molecular formula C8H5BrFN B1360010 2-Bromo-4-fluoro-5-methylbenzonitrile CAS No. 916792-07-9](/img/structure/B1360010.png)
2-Bromo-4-fluoro-5-methylbenzonitrile
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Overview
Description
2-Bromo-4-fluoro-5-methylbenzonitrile, also known as 2BFMBN, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 118°C. 2BFMBN is used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are of great interest to researchers. In
Scientific Research Applications
Synthesis and Chemical Properties
- Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating a transformation useful in the halodeboronation of aryl boronic acids, which is a critical step in many chemical syntheses. This work highlights the importance of such compounds in synthetic chemistry (Szumigala et al., 2004).
- Guo et al. (2008) synthesized meta-halo-3-methylbenzonitrile derivatives for nucleophilic aromatic substitution studies, showcasing the significance of these compounds in radiochemical synthesis (Guo et al., 2008).
- Kumar and Raman (2017) investigated the vibrational spectra and nonlinear optics (NLO) properties of 5-fluoro-2-methylbenzonitrile, indicating its potential application in materials science and optics (Kumar & Raman, 2017).
Applications in Molecular Studies
- Ajaypraveenkumar et al. (2017) conducted a comprehensive study on the geometric structure, vibrational spectra, and electronic transitions of 5-fluoro-2-methylbenzonitrile, offering insights into its molecular properties, useful for various chemical and pharmaceutical applications (Ajaypraveenkumar et al., 2017).
- Perlow et al. (2007) reported practical syntheses of fluorobenzylamine derivatives, which is valuable in the development of new pharmaceutical compounds (Perlow et al., 2007).
Environmental and Agricultural Applications
- Stalker et al. (1988) demonstrated the use of a bacterial detoxification gene in transgenic tobacco plants for herbicide resistance, which includes compounds like bromoxynil, closely related to 2-bromo-4-fluoro-5-methylbenzonitrile. This research has implications for agricultural biotechnology and genetic engineering (Stalker et al., 1988).
Mechanism of Action
Result of Action
The molecular and cellular effects of 2-Bromo-4-fluoro-5-methylbenzonitrile’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-methylbenzonitrile . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it is recommended to store the compound in a dry room at room temperature .
properties
IUPAC Name |
2-bromo-4-fluoro-5-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYZSZBOYNJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650421 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-methylbenzonitrile | |
CAS RN |
916792-07-9 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-5-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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